4-Ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
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Overview
Description
4-Ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the benzothiazepine family. This compound is characterized by a benzene ring fused with a thiazepine ring, which includes a sulfur and nitrogen atom. Benzothiazepines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine can be achieved through several methods. One common approach involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These oximes are converted to the corresponding N-amino derivatives, which undergo further reactions to form the desired benzothiazepine compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Substitution reactions involve the replacement of one atom or group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
4-Ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The compound may also interact with other receptors and enzymes, contributing to its diverse biological effects .
Comparison with Similar Compounds
Diltiazem: A well-known calcium channel blocker with a similar benzothiazepine structure.
Clentiazem: Another benzothiazepine derivative with vasodilatory properties.
Thiazesim: Used in the treatment of depression and other conditions.
Uniqueness: 4-Ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is unique due to its specific substitution pattern and the resulting biological activities. Its ethyl group at the 4-position may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzothiazepine derivatives.
Properties
CAS No. |
111604-40-1 |
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Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
4-ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine |
InChI |
InChI=1S/C11H15NS/c1-2-9-7-8-13-11-6-4-3-5-10(11)12-9/h3-6,9,12H,2,7-8H2,1H3 |
InChI Key |
VQQUUQHAONSSGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCSC2=CC=CC=C2N1 |
Origin of Product |
United States |
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